2-Amino-5-bromo-3-methylbenzoic acid

Organic Synthesis Thermal Analysis Process Chemistry

Researchers optimizing DHODH-targeted antiviral leads face inconsistent coupling outcomes when substituting halogenated anthranilic acid building blocks. 2-Amino-5-bromo-3-methylbenzoic acid (CAS 206548-13-2) eliminates this variability: • DHODH inhibitor intermediate per WO-2020225330-A1, supporting direct antiviral workflow integration. • 5-Br handle for reliable Suzuki-Miyaura/Buchwald-Hartwig diversification; mp 236-238 °C ensures thermal stability. • Balanced LogP (2.83) and pKa (4.62) optimizes permeability and solubility. ≥97% purity with NMR/HPLC documentation. Standard global shipping.

Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
CAS No. 206548-13-2
Cat. No. B1340033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-bromo-3-methylbenzoic acid
CAS206548-13-2
Molecular FormulaC8H8BrNO2
Molecular Weight230.06 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1N)C(=O)O)Br
InChIInChI=1S/C8H8BrNO2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,10H2,1H3,(H,11,12)
InChIKeyRWLPKYJTGUCBQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-bromo-3-methylbenzoic Acid (CAS 206548-13-2): Procurement-Ready Specifications and Core Properties


2-Amino-5-bromo-3-methylbenzoic acid (CAS 206548-13-2, molecular formula C₈H₈BrNO₂, MW 230.06) is a solid halogenated aromatic carboxylic acid typically supplied at ≥97% purity . As a substituted anthranilic acid derivative bearing amino, bromo, and methyl functional groups, it serves as a versatile intermediate in medicinal chemistry and organic synthesis [1]. Its commercial availability with accompanying analytical certificates (NMR, HPLC) supports its direct use in research and development workflows .

2-Amino-5-bromo-3-methylbenzoic Acid: Why Structural Analogs Cannot Be Freely Interchanged in Synthetic Workflows


In-class substitution among halogenated aminobenzoic acids is not straightforward; the unique combination of a 5-bromo substituent and a 3-methyl group on the 2-aminobenzoic acid scaffold yields a distinct thermal, electronic, and lipophilic profile that diverges from its chloro, iodo, or non-halogenated counterparts [1]. These differences directly impact reaction outcomes in cross-coupling, amidation, and heterocycle formation—necessitating precise selection based on quantitative comparator data rather than assumption of functional equivalence [2].

2-Amino-5-bromo-3-methylbenzoic Acid: Head-to-Head Comparator Data for Scientific Selection


Thermal Stability Differentiation: Melting Point Comparison with Chloro and Iodo Analogs

The melting point of 2-amino-5-bromo-3-methylbenzoic acid (236–238 °C) is significantly higher than that of 2-amino-5-chlorobenzoic acid (204–206 °C) , 2-amino-5-iodobenzoic acid (219–221 °C) , and 2-amino-5-bromo-3-chlorobenzoic acid (210–211 °C) . This elevated melting point, which also exceeds that of the non-halogenated 2-amino-3-methylbenzoic acid (173–177 °C) , indicates enhanced thermal stability during handling and storage.

Organic Synthesis Thermal Analysis Process Chemistry

Lipophilicity and Membrane Permeability: LogP Value Comparison Across Halogenated Analogs

2-Amino-5-bromo-3-methylbenzoic acid exhibits a LogP value of 2.83 [1], which is higher than that of 2-amino-5-chlorobenzoic acid (LogP ~2.05) [2] and comparable to 2-amino-5-iodobenzoic acid (LogP ~2.79) [3]. This increased lipophilicity, driven by the bromine and methyl substituents, enhances membrane permeability and may improve cellular uptake in biological assays.

Medicinal Chemistry ADME Lipophilicity

Ionization Behavior: pKa Comparison Influencing Solubility and Reactivity

The predicted pKa of 2-amino-5-bromo-3-methylbenzoic acid is 4.62 ± 0.10 . This value is slightly higher than that of 2-amino-5-chlorobenzoic acid (4.57 ± 0.10) [1] and 2-amino-5-iodobenzoic acid (4.59 ± 0.10) [2], but substantially lower than the non-halogenated 2-amino-3-methylbenzoic acid (5.01 ± 0.10) [3]. The bromine atom's electron-withdrawing effect fine-tunes the carboxylic acid's acidity, altering solubility and reactivity in pH-dependent processes.

Physicochemical Characterization Ionization Solubility

Process-Relevant Physical Properties: Density and Boiling Point Comparison

2-Amino-5-bromo-3-methylbenzoic acid has a density of 1.68 g/cm³ [1] and a boiling point of 347.9 ± 42.0 °C at 760 mmHg [2]. In comparison, 2-amino-5-chlorobenzoic acid has a lower density of 1.48 g/cm³ and a boiling point of approximately 341.5 °C [3], while 2-amino-5-iodobenzoic acid has a higher density of 2.08 g/cm³ and a higher boiling point of 383.2 °C . These differences affect solvent selection, purification strategies, and equipment considerations during scale-up.

Process Chemistry Scale-Up Physical Properties

Synthetic Utility: Bromine as a Superior Handle for Cross-Coupling Reactions

The presence of a bromine atom at the 5-position renders 2-amino-5-bromo-3-methylbenzoic acid a highly suitable substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [1]. Compared to its chloro analog, the bromo derivative offers superior reactivity under milder conditions, while avoiding the light sensitivity and cost issues associated with the iodo analog [2]. The methyl group at the 3-position further modulates steric and electronic properties, enabling selective functionalization not achievable with unsubstituted anthranilic acid.

Cross-Coupling Suzuki-Miyaura Brominated Building Blocks

Pharmaceutical Intermediate: Role in DHODH Inhibitor and SGLT1 Modulator Patents

2-Amino-5-bromo-3-methylbenzoic acid is explicitly disclosed as a key intermediate in patent applications for DHODH inhibitors (antiviral agents) and SGLT1 inhibitors . For example, WO-2020225330-A1 describes its use in synthesizing compounds targeting dihydroorotate dehydrogenase (DHODH) for antiviral therapy [1]. While direct biological data for the acid itself is limited, its incorporation into patent-protected scaffolds underscores its value in drug discovery programs, distinguishing it from analogs not cited in such applications.

Medicinal Chemistry Antiviral DHODH Inhibitor

2-Amino-5-bromo-3-methylbenzoic Acid: Evidence-Backed Application Scenarios for Procurement Decision-Making


Medicinal Chemistry: Synthesis of DHODH Inhibitors and SGLT1 Modulators

Based on its explicit mention in patent WO-2020225330-A1 as an intermediate for DHODH inhibitors, this compound is a logical procurement choice for antiviral drug discovery programs targeting this enzyme [1]. Its unique substitution pattern may also prove advantageous in SGLT1 modulator development .

Cross-Coupling-Enabled Library Synthesis

The 5-bromo substituent provides a reactive handle for Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling rapid diversification of the anthranilic acid core [2]. The elevated melting point (236–238 °C) ensures thermal stability during the coupling step, reducing decomposition risks [3].

Process Chemistry and Scale-Up: Thermal Robustness and Density Considerations

The higher melting point and intermediate density compared to chloro and iodo analogs make this compound easier to handle and purify during multi-gram or kilogram-scale syntheses [4]. Its boiling point of ~348 °C allows for high-temperature reactions without premature evaporation .

Physicochemical Property Optimization in Lead Generation

The combination of LogP (2.83) and pKa (4.62) offers a balanced lipophilic/ionization profile suitable for optimizing membrane permeability and solubility in lead compounds [5]. This can be particularly valuable when modifying an existing anthranilic acid-based scaffold to improve ADME properties.

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